molecular formula C22H16ClFN4O3 B11266996 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11266996
M. Wt: 438.8 g/mol
InChI Key: LZEYIYHQYQKECE-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dioxo-dihydropyrido-pyrimidine core, and a fluorophenylacetamide moiety

Preparation Methods

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

    Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines and their derivatives

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidines and their derivatives, such as:

Compared to these compounds, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorobenzyl and fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClFN4O3

Molecular Weight

438.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29)

InChI Key

LZEYIYHQYQKECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

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